Cas no 773116-70-4 (3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID)

3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid is a fluorinated and brominated β-amino acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 2-bromo-4-fluorophenyl substituent, which enhances reactivity and selectivity in synthetic transformations, particularly in cross-coupling reactions and peptide modifications. The presence of both amino and carboxylic acid functional groups allows for versatile incorporation into larger molecular frameworks or as a chiral building block. This compound is valued for its ability to introduce halogenated aromatic motifs, which are often critical in drug discovery for optimizing bioactivity and metabolic stability. Suitable for use in medicinal chemistry and material science, it offers a balance of stability and synthetic utility.
3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID structure
773116-70-4 structure
Product Name:3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID
CAS No:773116-70-4
MF:C9H9BrFNO2
MW:262.075665235519
CID:5580635
PubChem ID:84710641
Update Time:2025-11-07

3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID Chemical and Physical Properties

Names and Identifiers

    • 3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID
    • Benzenepropanoic acid, β-amino-2-bromo-4-fluoro-
    • Benzenepropanoic acid, .beta.-aMino-2-broMo-4-fluoro-, (.beta.S)-
    • EN300-1911803
    • 773116-70-4
    • 1213680-51-3
    • Inchi: 1S/C9H9BrFNO2/c10-7-3-5(11)1-2-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
    • InChI Key: QRULMOBYJBPULF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(CC(=O)O)N)F

Computed Properties

  • Exact Mass: 260.98007g/mol
  • Monoisotopic Mass: 260.98007g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.656±0.06 g/cm3(Predicted)
  • Boiling Point: 362.7±42.0 °C(Predicted)
  • pka: 3.61±0.10(Predicted)

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Additional information on 3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID

Comprehensive Overview of 3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID (CAS No. 773116-70-4): Properties, Applications, and Research Insights

3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID (CAS No. 773116-70-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This brominated and fluorinated derivative of propanoic acid features a unique structural framework, combining an amino group with a halogen-substituted aromatic ring. Its molecular formula, C9H9BrFNO2, highlights its potential as a versatile building block in drug discovery and medicinal chemistry.

The compound's structural motif is particularly noteworthy due to the presence of both bromo and fluoro substituents, which are known to enhance bioactivity and metabolic stability in drug candidates. Researchers have explored its utility in designing small-molecule inhibitors, particularly targeting enzymes involved in inflammatory pathways and neurodegenerative diseases. Recent studies suggest its potential role in modulating protein-protein interactions, a hot topic in precision medicine.

From a synthetic perspective, 3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID serves as a key intermediate in the preparation of peptide mimetics and heterocyclic compounds. Its carboxylic acid and amino functional groups allow for diverse conjugation strategies, making it valuable for bioconjugation applications. This aligns with the growing demand for click chemistry reagents and proteolysis-targeting chimeras (PROTACs) in modern therapeutics.

In the context of green chemistry, the compound's halogenated nature has sparked discussions about sustainable synthesis routes. Recent advancements in catalytic bromination and electrophilic fluorination have improved the efficiency of its production, addressing concerns about environmental impact. These developments resonate with the pharmaceutical industry's push toward atom-economical processes and waste reduction.

Analytical characterization of CAS No. 773116-70-4 typically involves HPLC, NMR spectroscopy, and mass spectrometry to ensure purity and structural integrity. Its physicochemical properties, including solubility in polar aprotic solvents and melting point range, are critical for formulation scientists working on drug delivery systems. The compound's logP value suggests moderate lipophilicity, which is advantageous for balancing cell permeability and aqueous solubility in drug design.

Emerging applications of this compound include its use in fluorescence labeling and as a precursor for PET radiotracers, leveraging the fluorine-19 nucleus for molecular imaging. This connects to the booming field of theranostics, where researchers seek to combine diagnostic and therapeutic functions in single molecules. The 2-bromo-4-fluorophenyl moiety, in particular, offers opportunities for further structure-activity relationship (SAR) studies.

Quality control of 3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID follows stringent ICH guidelines, with emphasis on controlling genotoxic impurities and residual solvents. The compound's stability under various pH conditions and storage temperatures has been systematically evaluated to support its use in long-term pharmaceutical development projects. These aspects are crucial for regulatory submissions and GMP manufacturing.

In the broader context of chemical biology, this compound exemplifies how subtle modifications to scaffold architectures can dramatically alter biological activity. The scientific community continues to investigate its potential in addressing undruggable targets, particularly in oncology and CNS disorders. Its compatibility with high-throughput screening platforms makes it valuable for fragment-based drug discovery initiatives.

The commercial availability of CAS 773116-70-4 through specialty chemical suppliers has facilitated its adoption in academic and industrial labs worldwide. Pricing trends reflect the compound's niche status, with costs influenced by scale-up challenges and intellectual property considerations. Users frequently search for technical datasheets, safety profiles, and custom synthesis options when evaluating this material for their projects.

Looking ahead, 3-AMINO-3-(2-BROMO-4-FLUOROPHENYL)PROPANOIC ACID is poised to play a role in next-generation biopharmaceuticals, especially as interest grows in targeted covalent inhibitors and allosteric modulators. The compound's unique combination of hydrogen bond donors/acceptors and halogen bonding capabilities makes it a compelling subject for computational chemistry studies and virtual screening campaigns.

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